

Biochemical and Cellular Activity of PF-04880594

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PF-04880594

Cat. No.: S548765

Get Quote

The following tables consolidate key experimental data on **PF-04880594**'s activity and the associated experimental protocols.

Assay Type	Target/Model	Result (IC ₅₀ / Effect)	Experimental Protocol Summary
Biochemical Kinase Inhibition [1]	BRAF V599E (V600E)	0.13 nM	Not specified in searched results.
Biochemical Kinase Inhibition [1]	BRAF (wild-type)	0.19 nM	Not specified in searched results.
Biochemical Kinase Inhibition [1]	C-RAF (wild-type)	0.39 nM	Not specified in searched results.
Cellular Viability [1]	GTL16 & resistant clones	Decreased cell viability	Cells were treated with PF-04880594 (concentrations not specified) and viability was assessed.
Cellular Pathway Analysis [1]	3D culture of RHE cells	Induced necrosis & ↑ p-ERK	Treated with 62.5 nmol/L for 2 days; analyzed necrosis and p-ERK levels.

Assay Type	Target/Model	Result (IC ₅₀ / Effect)	Experimental Protocol Summary
In Vivo Efficacy & Toxicity [1]	Nude mice with xenografts	Induced p-ERK & epithelial hyperplasia	Dosed at 10-40 mg/kg, twice daily for 3 weeks; analyzed tissues for p-ERK and hyperplasia.

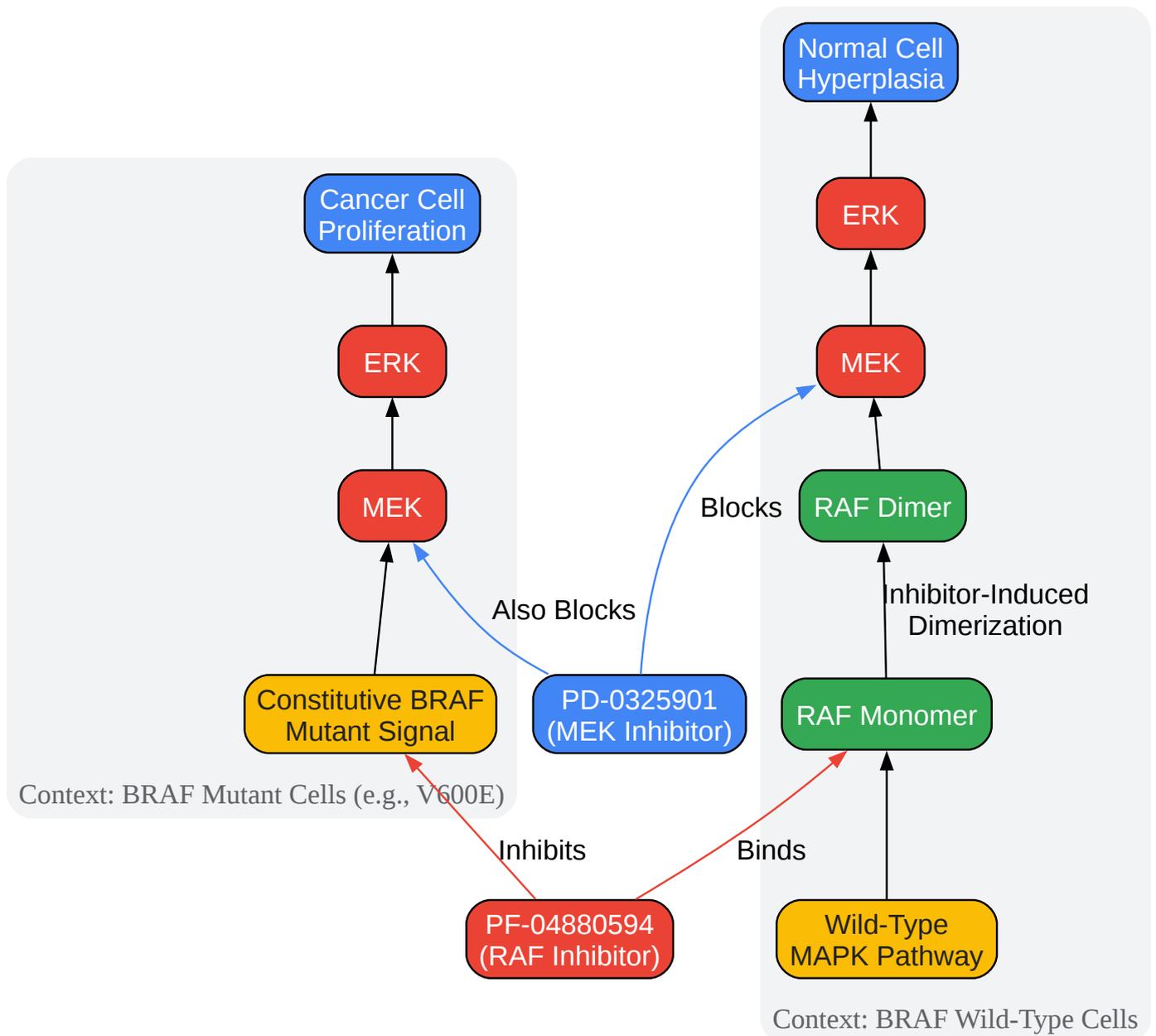
Key Experimental Findings and Combination Strategy

A primary application of **PF-04880594** in research has been to study and overcome resistance mechanisms, as well as to manage its paradoxical effects.

- **Overcoming c-Met Inhibitor Resistance:** In a study on GTL16 gastric cancer cells that developed resistance to the c-Met inhibitor PF-04217903, researchers discovered that resistance was mediated by a novel **SND1-BRAF fusion protein**, which constitutively activates the MAPK pathway [2]. The study showed that **combining PF-04880594 (RAFi) with the c-Met inhibitor** restored pathway suppression and inhibited the growth of the resistant cells, demonstrating a potential therapeutic strategy for bypassed resistance [2].
- **Mitigating Paradoxical Activation:** Research confirmed that **PF-04880594** induces **RAF dimerization and ERK phosphorylation** in epithelial tissues, leading to hyperplasia [3] [1]. This side effect, common to several RAF inhibitors, raises safety concerns [4]. However, it was demonstrated that this hyperplasia could be completely prevented by **co-administering the MEK inhibitor PD-0325901** [3] [5]. This combination approach not only improved safety but also allowed for a doubling of the **PF-04880594** dose without additional toxicity, thereby increasing its therapeutic index [3].

Mechanism of Action and Paradoxical Effect

PF-04880594 is a ATP-competitive, type II kinase inhibitor that locks RAF kinases in an inactive conformation [4]. The following diagram illustrates its dual role in inhibiting the pathway in mutant cells while paradoxically activating it in wild-type cells.



[Click to download full resolution via product page](#)

As the diagram shows:

- In **BRAF mutant cells** (like those with V600E), **PF-04880594** effectively inhibits the constitutively active BRAF mutant, blocking the MAPK pathway and cancer cell proliferation [4].

- In **BRAF wild-type cells**, the inhibitor paradoxically induces **RAF dimerization**, leading to transactivation of the pathway, increased ERK signaling, and potentially causing tissue hyperplasia [4] [3]. This side effect can be blocked by a MEK inhibitor like PD-0325901 [3].

Research Implications and Conclusions

Based on the available data, here is a summary of **PF-04880594**'s profile for researchers:

- **Key Characteristics:** **PF-04880594** is a highly potent and selective second-generation RAF inhibitor with well-defined biochemical activity [4] [1].
- **Primary Research Utility:** It is a valuable tool for studying the biology of RAF dimerization and paradoxical MAPK pathway activation [4] [3]. It also demonstrates utility in modeling and overcoming drug resistance, particularly in combination therapies [2].
- **Critical Consideration:** The **paradoxical activation** of the MAPK pathway is a central factor in its toxicity profile and must be accounted for in experimental designs, especially in vivo [4] [3]. The evidence strongly supports a **combination strategy with MEK inhibitors** to mitigate this effect and improve the therapeutic window [3] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - PF | CAS:1111636-35-1 | RAF... | Manufacturer BioCrick 04880594 [biocrick.com]
2. A Novel SND1-BRAF Fusion Confers Resistance to c-Met ... [journals.plos.org]
3. Epithelial tissue hyperplasia induced by the RAF inhibitor ... [pubmed.ncbi.nlm.nih.gov]
4. Conformation-Specific Inhibitors of Raf Kinases [sciencedirect.com]
5. (PDF) Epithelial Tissue Hyperplasia Induced by the... - Academia.edu [academia.edu]

To cite this document: Smolecule. [Biochemical and Cellular Activity of PF-04880594]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548765#pf-04880594-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com